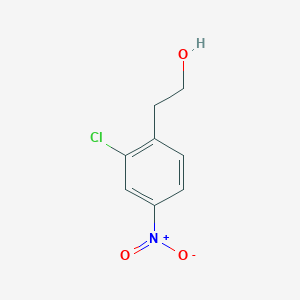
2-(2-Chloro-4-nitrophenyl)ethanol
Cat. No. B8630793
M. Wt: 201.61 g/mol
InChI Key: HJEDBEZPMWSNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08716287B2
Procedure details


(2-Chloro-4-nitro-phenyl)-acetic acid methyl ester (17 g, 74 mmol) was dissolved in dry THF (85 mL) and cooled to 0° C. A solution of LiBH4 in THF (2M, 75 mL, 148 mmol) was added drop-wise at 0° C. and the reaction mixture was maintained for 5 hours at RT. After completion of reaction, NH4Cl solution (2 mL) was added to the reaction mixture which was then stirred for 15 minutes. EtOAc (170 mL) and water (85 mL) were added and stirred for 10 minutes. The separated aqueous layer was extracted with EtOAc (85 mL), then the combined organic extracts were dried (Na2SO4) and evaporated under reduced pressure to give a yellow oil. The oil was purified by column chromatography on neutral silica gel using 5-10% EtOAc in hexane to give the title compound (10 g, 55%).
Name
(2-Chloro-4-nitro-phenyl)-acetic acid methyl ester
Quantity
17 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[Cl:14].[Li+].[BH4-].[NH4+].[Cl-].CCOC(C)=O>C1COCC1.O>[Cl:14][C:6]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:5]=1[CH2:4][CH2:3][OH:2] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
(2-Chloro-4-nitro-phenyl)-acetic acid methyl ester
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=C(C=C(C=C1)[N+](=O)[O-])Cl)=O
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was then stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was maintained for 5 hours at RT
|
|
Duration
|
5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture which
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 10 minutes
|
|
Duration
|
10 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The separated aqueous layer was extracted with EtOAc (85 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic extracts were dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by column chromatography on neutral silica gel using 5-10% EtOAc in hexane
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

